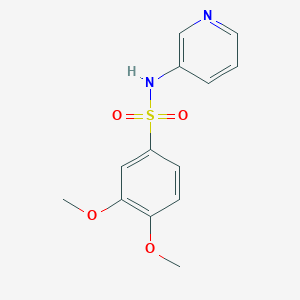
3,4-dimethoxy-N-3-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide analogs, including those related to 3,4-dimethoxy-N-3-pyridinylbenzenesulfonamide, involves complex organic reactions that aim to optimize pharmacological function through chemical modifications (Mun et al., 2012). The compound's design often targets the inhibition of specific biochemical pathways, such as the HIF-1 pathway, showing potential as anti-cancer agents.
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide compounds have been detailed, highlighting the significance of N-[2-(pyridin-2-yl)ethyl] derivatives in metal coordination and the impact of substituents on molecular conformation and intermolecular interactions (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Research on N,N-dimethylbenzenesulfonamide has shown its conversion to ortho-lithiosulfonamide and subsequent condensation with various electrophilic compounds, demonstrating its versatility in forming diverse chemical structures (Watanabe et al., 1969).
Physical Properties Analysis
The study of sulfonamides like sulfapyridine has provided insights into their crystalline forms and molecular conformations, which significantly affect their physical properties, such as solubility and stability (Bar & Bernstein, 1985).
Mécanisme D'action
Target of Action
The primary targets of the compound “3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific sites, thereby altering the normal function of the target .
Biochemical Pathways
Given its structural similarity to other benzenesulfonamide derivatives, it may potentially interfere with enzymatic activities or signal transduction pathways .
Pharmacokinetics
Based on its chemical structure, it can be predicted that the compound may have good oral bioavailability and could be metabolized in the liver .
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dimethoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-12-6-5-11(8-13(12)19-2)20(16,17)15-10-4-3-7-14-9-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFKAWQAWAOXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)

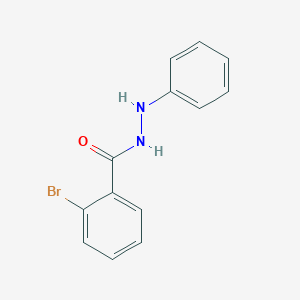
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
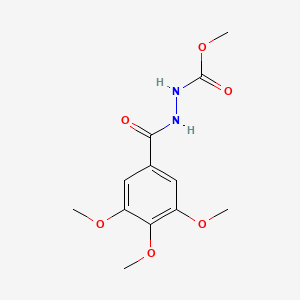
![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)
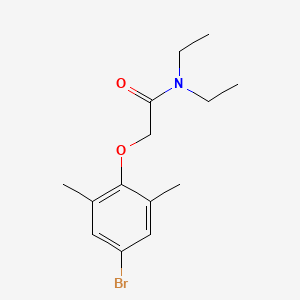
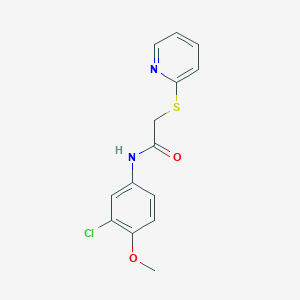
![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)